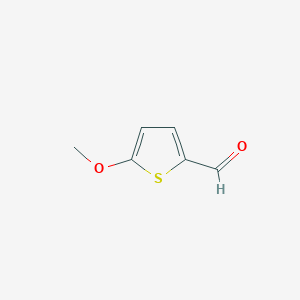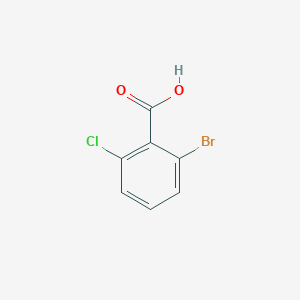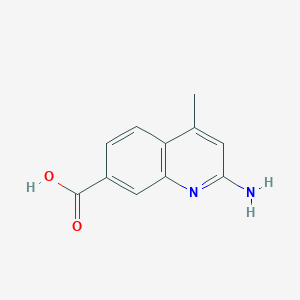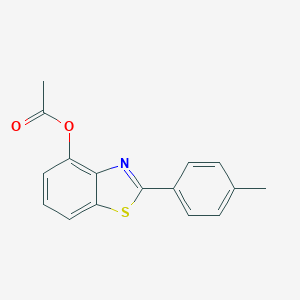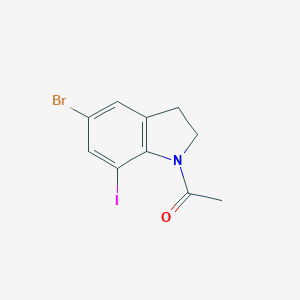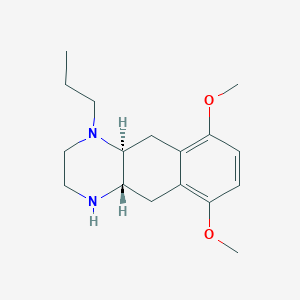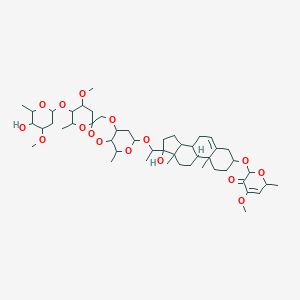![molecular formula C26H38O5 B058332 (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate CAS No. 114495-95-3](/img/structure/B58332.png)
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate, also known as Resolvin D1 (RvD1), is a bioactive lipid mediator derived from omega-3 fatty acids. It is a potent anti-inflammatory and pro-resolving molecule that plays a crucial role in the resolution of inflammation and tissue repair.
Wirkmechanismus
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 exerts its anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, namely, ALX/FPR2 and GPR32. The activation of these receptors leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, and the induction of anti-inflammatory pathways, such as IL-10 and TGF-β. (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 also promotes the clearance of apoptotic cells and debris by macrophages, which is crucial for the resolution of inflammation and tissue repair.
Biochemical and Physiological Effects:
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been shown to have various biochemical and physiological effects in different organs and tissues. In the lung, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces neutrophil infiltration, cytokine production, and oxidative stress, and promotes the resolution of inflammation and tissue repair. In the liver, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces steatosis, inflammation, and fibrosis, and improves liver function. In the brain, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces neuroinflammation, oxidative stress, and neuronal damage, and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has several advantages for lab experiments, including its potent anti-inflammatory and pro-resolving effects, its ability to promote tissue repair and regeneration, and its neuroprotective effects. However, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has some limitations, including its short half-life, its susceptibility to degradation, and its complex synthesis.
Zukünftige Richtungen
There are several future directions for the study of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1. One direction is the development of stable analogs and mimetics of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 that can overcome its limitations and have improved pharmacokinetic properties. Another direction is the investigation of the role of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 in various human diseases, such as inflammatory bowel disease, diabetes, and cancer. Moreover, the identification of new targets and signaling pathways of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 can provide new insights into its mechanism of action and therapeutic potential.
Synthesemethoden
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 is synthesized from the omega-3 fatty acid, docosahexaenoic acid (DHA), through a series of enzymatic reactions. The first step is the conversion of DHA to 17S-hydroxy-DHA (17S-HDHA) by the enzyme 15-lipoxygenase (15-LOX). The 17S-HDHA is then converted to RvD1 by the action of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) in the presence of aspirin.
Wissenschaftliche Forschungsanwendungen
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been extensively studied in various preclinical models of inflammation, pain, and tissue repair. It has been shown to have potent anti-inflammatory and pro-resolving effects in acute and chronic inflammatory conditions, such as sepsis, acute lung injury, and arthritis. (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 also promotes tissue repair and regeneration in various organs, including the liver, brain, and heart. Moreover, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
CAS-Nummer |
114495-95-3 |
|---|---|
Produktname |
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |
Molekularformel |
C26H38O5 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C26H38O5/c1-2-3-6-9-21(27)14-12-20-13-19-25(29)24(20)10-7-4-5-8-11-26(30)31-23-17-15-22(28)16-18-23/h12,14-18,20-21,24,27-28H,2-11,13,19H2,1H3/b14-12+/t20-,21-,24+/m0/s1 |
InChI-Schlüssel |
CABYOFUKVRIDJY-VJHXMIFPSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |
Kanonische SMILES |
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |
Synonyme |
11-deoxyprostaglandin E1 4-hydroxyphenyl ester 11-DP-E1-HP 4-hydroxyphenyl 11-deoxyprostaglandin E1 este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





